molecular formula C25H29N5OS B2845705 3-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine CAS No. 1029780-26-4

3-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine

Cat. No.: B2845705
CAS No.: 1029780-26-4
M. Wt: 447.6
InChI Key: AVYGXKZKMVVQKL-UHFFFAOYSA-N
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Description

The compound 3-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine is a pyridazine derivative featuring a piperidine-piperazine hybrid substituent at the 3-position and a thiophen-2-yl group at the 6-position. Its structural complexity arises from the dual heterocyclic systems (piperidine and piperazine) linked via a carbonyl group, which may enhance binding affinity to biological targets such as enzymes or receptors.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5OS/c31-25(30-16-14-28(15-17-30)19-20-5-2-1-3-6-20)21-10-12-29(13-11-21)24-9-8-22(26-27-24)23-7-4-18-32-23/h1-9,18,21H,10-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYGXKZKMVVQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of a precursor compound with benzylpiperazine. The reaction conditions often include the use of sodium cyanoborohydride in methanol as a reducing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C26H32N4O3SC_{26}H_{32}N_{4}O_{3}S, with a molecular weight of approximately 480.6 g/mol. The structure features a pyridazine core substituted with a thiophene ring and a piperidine moiety, which are crucial for its biological activity.

Pharmacological Applications

  • Antidepressant Activity
    • Research indicates that derivatives of benzylpiperazine, including this compound, exhibit significant antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin and norepinephrine levels in the brain, similar to existing antidepressants .
  • Anxiolytic Effects
    • The compound has shown potential as an anxiolytic agent, impacting the GABAergic system. Studies suggest that it may enhance GABA receptor activity, providing relief from anxiety symptoms without the sedative effects commonly associated with benzodiazepines .
  • Neuroprotective Properties
    • Recent investigations highlight the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. It appears to inhibit apoptosis in neuronal cells, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 1: Antidepressant Efficacy

A study conducted on mice demonstrated that administration of the compound resulted in a significant reduction in depressive-like behavior as measured by the forced swim test and tail suspension test. The results indicated that the compound's efficacy was comparable to that of established antidepressants like fluoxetine .

Case Study 2: Anxiolytic Activity

In a controlled trial involving rats, the compound was administered at varying doses. Behavioral assessments showed a marked decrease in anxiety-related behaviors in elevated plus maze tests, supporting its potential as an anxiolytic agent .

Data Tables

Application AreaObserved EffectsReference
AntidepressantReduction in depressive behavior
AnxiolyticDecreased anxiety-related behaviors
NeuroprotectiveInhibition of neuronal apoptosis

Mechanism of Action

The mechanism of action of 3-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

Compound A : 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine (F554-0056)
  • Structure : Replaces the 4-benzylpiperazine-carbonyl-piperidine group with a 3,4-dimethylbenzoyl-piperazine.
  • Properties: The dimethylbenzoyl group increases steric bulk and lipophilicity compared to the benzylpiperazine-carbonyl-piperidine moiety in the target compound. This modification may alter target selectivity, as aromatic acyl groups are known to enhance interactions with hydrophobic enzyme pockets .
Compound B : 3-[4-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine (BG13861)
  • Structure : Features a triazole-carbonyl-piperazine substituent.
  • However, the absence of a piperidine ring may reduce conformational flexibility, impacting binding to flexible active sites .
Compound C : 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine
  • Structure: Contains a benzylpiperidine-ethylamino chain instead of the piperazine-carbonyl-piperidine group.
  • Activity : Demonstrated 600-fold higher potency in acetylcholinesterase inhibition compared to analogs with simpler piperidine substituents. This highlights the importance of the benzylpiperidine moiety in enhancing target engagement .

Substituent Variations at the 6-Position

Compound D : 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol/thiol
  • Structure : Replaces pyridazine with a pyrimidine core but retains the thiophen-2-yl group.
  • The hydroxyl/thiol groups at the 2-position introduce polarity, which may affect membrane permeability .
Compound E : 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
  • Structure : Substitutes thiophen-2-yl with a pyrazole group.
  • Conformation: The pyrazole ring forms a dihedral angle of 10.36° with the pyridazine core, suggesting planar alignment. This contrasts with the non-planar thiophene in the target compound, which could influence stacking interactions in protein binding .

Physicochemical and Conformational Insights

  • Lipophilicity : The thiophen-2-yl group in the target compound increases logP compared to pyrazole or benzofuran analogs, suggesting enhanced membrane permeability .
  • Conformational Flexibility : The piperazine-carbonyl-piperidine linker allows for multiple rotatable bonds, enabling adaptation to diverse binding pockets. In contrast, rigid triazole (Compound B) or planar pyrimidine (Compound D) systems may limit this flexibility .

Biological Activity

The compound 3-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine represents a novel class of organic molecules with potential pharmacological applications. Its structure incorporates a benzylpiperazine moiety, a piperidine ring, and a thiophene group, suggesting a multifaceted interaction profile with biological targets. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C26H32N4O3SC_{26}H_{32}N_{4}O_{3}S. The presence of multiple functional groups enhances its chemical diversity and potential reactivity. The structural highlights include:

  • Benzylpiperazine moiety : Known for its central nervous system (CNS) stimulant properties.
  • Piperidine ring : Often associated with various biological activities, including analgesic effects.
  • Thiophene group : Contributes to the compound's electronic properties and may enhance binding affinity to biological targets.

Pharmacological Properties

Research indicates that derivatives of benzylpiperazine exhibit significant biological activities, including:

  • Monoamine oxidase (MAO) inhibition : Compounds similar to the target have shown reversible inhibition of MAO-B, which is crucial for the metabolism of neurotransmitters like dopamine .
  • Antiviral activity : Related piperazine derivatives have demonstrated activity against viruses such as HIV-1 and herpes simplex virus (HSV-1) .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications in the benzylpiperazine structure can lead to enhanced biological activity. For instance, varying substituents on the phenyl ring significantly affect MAO inhibition potency. Compounds with specific substitutions exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects .

Inhibition of MAO-B

A study evaluating various piperazine derivatives highlighted that the compound's analogs showed promising MAO-B inhibition profiles. For example:

  • Compound S5 exhibited an IC50 value of approximately 0.4 μM for MAO-B, demonstrating significant potency compared to other derivatives .

Antiviral Activity

In another investigation, certain benzylpiperazine derivatives were screened for antiviral activity against HIV-1. The results indicated moderate protection against CVB-2 and HSV-1, reinforcing the therapeutic potential of these compounds in viral infections .

Comparative Analysis Table

Compound NameStructure FeaturesBiological Activity
1-BenzylpiperazineBenzyl group attached to piperazineCNS stimulant
This compoundComplex tricyclic structure with thiophenePotential MAO inhibitor and antiviral
1-(3-Chlorophenyl)piperazineChlorine substitution on phenyl ringCNS effects similar to benzylpiperazine

Q & A

Basic: What are the key synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step coupling reactions. A common approach includes:

  • Step 1: Formation of the piperidine-carbonyl intermediate via nucleophilic substitution (e.g., coupling 4-benzylpiperazine with a piperidine-derived carbonyl chloride) .
  • Step 2: Pyridazine-thiophene coupling using Suzuki-Miyaura or Buchwald-Hartwig reactions .
    Optimization parameters :
    • Temperature : Lower temperatures (0–5°C) minimize side reactions during acylations .
    • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
    • Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
      Yield improvements (≥75%) require iterative HPLC monitoring and column chromatography purification .

Advanced: How do structural modifications influence biological activity?

Substituent effects on the benzyl, thiophene, or pyridazine moieties alter target selectivity and potency:

  • Benzyl group : Electron-withdrawing groups (e.g., -NO₂) enhance binding to serotonin receptors but reduce solubility .
  • Thiophene : Methylation at the 3-position increases metabolic stability in hepatic microsome assays .
  • Piperazine-carbonyl : Replacement with sulfonamide groups reduces off-target kinase activity .
    SAR Table :
Modification SiteExample SubstituentBiological Impact
Benzyl4-Fluoro↑ 5-HT₁A binding
Thiophene3-Methyl↓ CYP3A4 metabolism
PiperidineEthylsulfonyl↓ hERG inhibition

Basic: What analytical techniques validate structural integrity?

  • NMR : ¹H/¹³C NMR confirms regiochemistry of piperazine and thiophene linkages (e.g., δ 7.2–7.4 ppm for thiophene protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 462.2154) .
  • X-ray Crystallography : Resolves stereochemistry of the piperidine-carbonyl bond (e.g., C=O bond length ~1.23 Å) .

Advanced: How to resolve contradictions in reported biological data?

Discrepancies in IC₅₀ values or target selectivity may arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .
  • Compound purity : Validate via HPLC (≥95% purity) to exclude confounding byproducts .
  • Buffer conditions : Use consistent pH (7.4) and ionic strength (150 mM NaCl) in binding assays .
    Recommended workflow : Replicate studies with orthogonal assays (e.g., SPR for binding, calcium flux for functional activity) .

Basic: How to assess compound stability under experimental conditions?

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .
  • Thermal stability : Store at 4°C, -20°C, and room temperature; assess by TGA/DSC .
  • Light sensitivity : Conduct accelerated photodegradation studies using ICH Q1B guidelines .

Advanced: What computational methods predict target interactions?

  • Molecular Docking : Use AutoDock Vina to model binding to GPCRs (e.g., 5-HT receptors) .
  • MD Simulations : GROMACS simulations (100 ns) assess piperazine flexibility in aqueous environments .
  • QSAR Models : Train on datasets with ≥50 analogs to predict logP and permeability .

Advanced: How to design SAR studies for this scaffold?

  • Fragment-based screening : Test truncated analogs (e.g., pyridazine-thiophene alone) to identify core pharmacophores .
  • 3D-QSAR : CoMFA/CoMSIA maps electrostatic/hydrophobic requirements for activity .
  • Proteomic profiling : Use affinity chromatography-MS to identify off-target binding .

Basic: What challenges arise in achieving high purity?

  • Byproduct formation : Acylation side reactions generate N-oxide derivatives; mitigate via inert atmospheres .
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) separates polar impurities .
  • Storage : Lyophilize and store under argon to prevent oxidation of the thiophene ring .

Advanced: How to identify primary biological targets?

  • Binding assays : Radioligand displacement (e.g., [³H]-ketanserin for 5-HT₂A) .
  • Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) at 10 µM .
  • Transcriptomics : RNA-seq of treated cells identifies downstream pathway activation .

Advanced: How to analyze multi-parametric data from SAR studies?

  • PCA : Reduce dimensionality of physicochemical (logP, PSA) and biological (IC₅₀, selectivity) parameters .
  • Machine learning : Random Forest models prioritize synthetic routes based on yield/activity .
  • Heatmaps : Visualize clustering of analogs by activity against target families (e.g., GPCRs vs. kinases) .

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